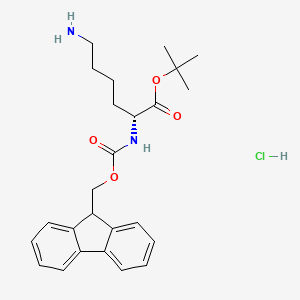

Fmoc-D-Lys-OtBu HCl

Description

The exact mass of the compound Fmoc-D-Lys-OtBu HCl is 460.2128852 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-D-Lys-OtBu HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Lys-OtBu HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDFFDJUDIORFU-VZYDHVRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Application and Physicochemical Profiling of Fmoc-D-Lys-OtBu·HCl (CAS 2250436-42-9) in Advanced Peptide Synthesis

Executive Summary & Mechanistic Rationale

Fmoc-D-Lys-OtBu·HCl (CAS 2250436-42-9) is a highly specialized, orthogonally protected chiral amino acid derivative engineered for complex peptide synthesis and bioconjugation, as detailed by 1[1]. Unlike standard solid-phase peptide synthesis (SPPS) building blocks (e.g., Fmoc-Lys(Boc)-OH) where the α-carboxyl is free for coupling and the side-chain is protected, Fmoc-D-Lys-OtBu·HCl reverses this paradigm.

Its IUPAC designation—tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate hydrochloride—reveals its strategic utility according to 2[2]. The α-amine is Fmoc-protected, the α-carboxyl is masked as a tert-butyl (OtBu) ester, and the ε-amine is completely free as a reactive hydrochloride salt. This unique structural topology allows researchers to perform site-specific derivatization on the ε-amine prior to main-chain peptide elongation. Furthermore, the incorporation of the D-enantiomer introduces critical proteolytic resistance, making it an invaluable asset in the design of therapeutic peptides with extended plasma half-lives, as noted by 3[3].

Physicochemical Properties & Quantitative Data

Accurate physicochemical characterization is critical for predicting solubility, reaction kinetics, and stability during synthesis. The following table summarizes the core properties of Fmoc-D-Lys-OtBu·HCl.

| Property | Value | Causality / Significance | Source |

| CAS Number | 2250436-42-9 / 2413365-27-0 | Primary identifiers for regulatory and procurement tracking. | 4[4] |

| Molecular Formula | C25H32N2O4·HCl | Indicates the presence of the free ε-amine as a stable salt. | 2[2] |

| Molecular Weight | 461.00 g/mol | Essential for accurate stoichiometric calculations during coupling. | 1[1] |

| Appearance | White to off-white powder | Visual indicator of purity; discoloration suggests degradation. | 1[1] |

| Melting Point | 94 - 100 °C | Broad range typical of complex hydrochloride salts. | 4[4] |

| Optical Rotation | [α]D20 = +15.5 to +17.0 ° | Validates the enantiomeric purity of the D-isomer. | 1[1] |

| Storage Conditions | 2 - 8 °C, sealed and dry | Prevents premature hydrolysis of the acid-labile OtBu ester. | 5[5] |

Structural Logic & Orthogonal Reactivity

The true power of Fmoc-D-Lys-OtBu·HCl lies in its orthogonal protection scheme. Orthogonality implies that one protecting group can be removed under specific chemical conditions without affecting the others, allowing for highly controlled, multi-step molecular assembly.

Orthogonal reactivity profile of Fmoc-D-Lys-OtBu·HCl enabling site-specific modifications.

Self-Validating Experimental Protocol: Site-Specific ε-Amine Derivatization

To ensure high-fidelity synthesis, the following protocol details the coupling of a generic carboxylic acid payload (R-COOH) to the ε-amine of Fmoc-D-Lys-OtBu·HCl, followed by N-terminal deprotection. Every step is paired with a self-validating quality control measure to ensure trustworthiness.

Phase 1: Freebasing the ε-Amine

-

Action: Dissolve 1.0 eq (461 mg, 1.0 mmol) of Fmoc-D-Lys-OtBu·HCl in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Add 2.0 eq (348 µL, 2.0 mmol) of N,N-Diisopropylethylamine (DIPEA).

-

Causality: The compound exists as a stable hydrochloride salt to prevent spontaneous intermolecular side-reactions during storage, as supported by 5[5]. DIPEA acts as a non-nucleophilic base to neutralize the HCl, liberating the highly nucleophilic free ε-amine. DMF is utilized due to its high dielectric constant, ensuring complete solvation of the hydrophobic Fmoc and OtBu moieties.

-

Self-Validation: Perform a Kaiser test on a 5 µL aliquot. A positive result (deep blue color) confirms the successful generation of the free primary amine.

Phase 2: Payload Activation and Regioselective Coupling

-

Action: In a separate vial, dissolve 1.1 eq of the payload (R-COOH) in 3 mL DMF. Add 1.1 eq of HATU and 2.0 eq of DIPEA. Stir for 5 minutes, then transfer this activated mixture to the lysine solution from Phase 1. Stir for 2 hours at room temperature.

-

Causality: HATU rapidly converts the payload's carboxylic acid into a highly reactive O-Atab ester. This prevents epimerization of the payload and drives the acylation of the ε-amine to completion. Because the α-amine is shielded by the Fmoc group and the α-carboxyl by the OtBu ester, the reaction is absolutely regioselective, a principle highlighted by 3[3] and 1[1].

-

Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the Fmoc-D-Lys-OtBu free base peak (m/z ~425.2 [M+H]+) and the emergence of the product mass confirms successful coupling. A subsequent negative Kaiser test (yellow color) validates the total consumption of the ε-amine.

Phase 3: Orthogonal N-Terminal Deprotection

-

Action: Treat the purified conjugate with a solution of 20% piperidine in DMF (v/v) for 15 minutes at room temperature.

-

Causality: Piperidine abstracts the acidic proton from the fluorenyl ring of the Fmoc group, triggering a β-elimination mechanism as described by []. This releases the free α-amine, priming the molecule for standard solid-phase or solution-phase N-terminal elongation. The OtBu ester remains completely unaffected under these basic conditions.

-

Self-Validation: Monitor the UV-Vis absorbance of the reaction mixture at 301 nm. The formation of the dibenzofulvene-piperidine adduct provides a quantifiable, real-time metric of Fmoc removal.

Pharmacological Impact of D-Isomer Incorporation

Beyond its synthetic utility, the stereochemistry of Fmoc-D-Lys-OtBu·HCl plays a pivotal role in drug development. Endogenous human proteases are stereoselective, predominantly recognizing and cleaving L-amino acid peptide bonds. By strategically incorporating D-lysine into a peptide sequence, researchers introduce severe steric hindrance at the enzymatic active site, a mechanism supported by [].

Logical pathway demonstrating the pharmacokinetic benefits of D-amino acid incorporation.

This chiral inversion dramatically reduces the clearance rate of the therapeutic peptide, extending its plasma half-life and sustaining target engagement without altering the fundamental physicochemical properties of the side chain.

References[3] Title: tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate - Benchchem: Chemical Structure and Properties

Source: Benchchem URL: [] Title: Fmoc-D-Lys-OtBu - (CAS 2250436-42-9) - BOC Sciences Source: BOC Sciences URL: [4] Title: Fmoc-D-Lys-OtBu·HCl, >99% | Ottokemi™ | India - Laboratory Chemicals Source: Ottokemi URL: [2] Title: Fmoc-D-Lys-OtBu HCl | C25H33ClN2O4 | CID 162420818 - PubChem Source: PubChem (NIH) URL: [5] Title: Fmoc-D-Lys-OtBu.HCl | 2413365-27-0 - Sigma-Aldrich Source: Sigma-Aldrich URL: [] Title: Fmoc Amino Acids - BOC Sciences Source: BOC Sciences URL: [1] Title: Nα -Fmoc-D-Lysine tert-butyl ester hydrochloride - Chem-Impex Source: Chem-Impex URL:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-D-Lys-OtBu HCl | C25H33ClN2O4 | CID 162420818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate | 2250436-42-9 | Benchchem [benchchem.com]

- 4. CAS 2250436-42-9 | Fmoc-D-Lys-OtBu·HCl, >99% | Ottokemi™ | India [ottokemi.com]

- 5. Fmoc-D-Lys-OtBu.HCl | 2413365-27-0 [sigmaaldrich.com]

A Senior Application Scientist's Guide to Sourcing and Utilizing Fmoc-D-Lys-OtBu HCl in Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Fmoc-D-Lysine derivatives for solid-phase peptide synthesis (SPPS), focusing on commercial sourcing, quality control, and application. We will clarify a common point of ambiguity in nomenclature and provide field-proven insights into the selection and use of the most critical lysine building block for Fmoc-based synthesis.

Decoding the Building Block: Fmoc-D-Lys(Boc)-OH vs. Fmoc-D-Lys-OtBu HCl

In the field of peptide synthesis, precise control over reactive functional groups is paramount. The lysine residue, with its primary amine on the side chain (the ε-amino group), requires robust protection to prevent unwanted branching during peptide elongation.[1]

While the user query specified "Fmoc-D-Lys-OtBu HCl," it is critical to address a potential point of confusion.

-

Fmoc-D-Lys-OtBu HCl : This nomenclature implies the C-terminal carboxylic acid is protected as a tert-butyl (OtBu) ester. While this is a valid, specialized reagent sometimes used in fragment condensation, it is not the standard building block for stepwise SPPS. Some suppliers, like Bapeks, list this specific compound for such advanced applications.[2]

-

Fmoc-D-Lys(Boc)-OH : This is the universally adopted and indispensable building block for incorporating D-lysine in standard Fmoc-based SPPS.[][4] Here, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while the Nε-amino side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[4]

For the remainder of this guide, we will focus on Fmoc-D-Lys(Boc)-OH (CAS No: 92122-45-7), as it is the compound most relevant to the vast majority of researchers in drug development. The principles of supplier evaluation and quality control discussed herein are, however, broadly applicable.

The 'D' designation signifies the D-stereoisomer of lysine, which is often incorporated into therapeutic peptide designs to enhance stability against enzymatic degradation.[5] The orthogonality of the Fmoc and Boc protecting groups is the cornerstone of modern SPPS. The Fmoc group is removed at each cycle with a mild base (e.g., piperidine), while the Boc group remains stable, only to be removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[][4]

Caption: Structure of Fmoc-D-Lys(Boc)-OH.

The Commercial Supplier Landscape

A reliable supply of high-purity amino acid derivatives is non-negotiable for successful peptide synthesis.[5] When sourcing Fmoc-D-Lys(Boc)-OH, researchers should consider purity, availability, documentation, and technical support.

| Supplier | Purity Offered (Typical) | Available Formats | Key Features |

| Sigma-Aldrich (Merck) | ≥98% | Powder/Crystals | Extensive documentation (CoA, COO), broad availability, established quality systems.[6][7] |

| Bachem | >99.0% | 5g, 25g, 100g | High-purity reagents, specialization in amino acids and peptides, custom/bulk quotes available.[8] |

| AnaSpec | Research Grade | Custom/Bulk | Specializes in peptide synthesis reagents and custom services, including GMP peptide production.[9] |

| MedChemExpress | >99% | Powder | Provides detailed product data sheets including storage conditions and solubility protocols.[10] |

| AAPPTec | Research Grade | Bulk Quantities | Offers a wide range of Fmoc-protected amino acids for peptide synthesis.[11] |

| Matrix Innovation | Research Grade | 10g, 25g, 100g | Focus on amino acids, resins, and reagents for peptide synthesis.[12] |

The Certificate of Analysis (CoA): A Scientist's Quality Pact

The Certificate of Analysis (CoA) is the most critical quality document accompanying your reagent.[13][14] It is a batch-specific report card that validates the material's identity and purity.[15]

Key Parameters to Scrutinize on a CoA for Fmoc-D-Lys(Boc)-OH:

-

Identity Confirmation (Mass Spectrometry): The CoA must show a mass spectrum where the observed molecular weight matches the theoretical weight (468.54 g/mol ). This confirms you have the correct molecule.[13]

-

Purity (HPLC): This is the most crucial quality metric. High-Performance Liquid Chromatography (HPLC) separates the target compound from any impurities. For most research applications, a purity of >97% is acceptable, while sensitive assays may require ≥99%.[13] The chromatogram should show a single, dominant peak.

-

Lot Number: This number is your link between the physical vial and the analytical data. Always ensure the lot number on the CoA matches the number on the product label.[15]

-

Date of Analysis: Confirms the data is recent and relevant to the product's shelf life.[16]

-

Laboratory Identification: The CoA should clearly state which laboratory performed the analysis.[16]

Experimental Protocol: Incorporation of Fmoc-D-Lys(Boc)-OH in SPPS

This section provides a standard, self-validating protocol for coupling Fmoc-D-Lys(Boc)-OH onto a resin-bound peptide chain.

Materials:

-

Fmoc-D-Lys(Boc)-OH

-

Peptide synthesis-grade Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Activation Reagent: HBTU (0.5 M in DMF) or HATU

-

Base: Diisopropylethylamine (DIPEA)

-

Resin with N-terminal free amine

Workflow:

Caption: Fmoc-SPPS cycle for Lysine incorporation.

Step-by-Step Methodology:

-

Resin Preparation: Start with the peptide-resin that has a free N-terminal amine from the previous cycle's deprotection step.

-

Amino Acid Activation (Causality: Carboxyl groups must be activated to react with the N-terminal amine):

-

In a separate vessel, dissolve 4 equivalents (eq.) of Fmoc-D-Lys(Boc)-OH in DMF.

-

Add 3.9 eq. of HBTU and 6 eq. of DIPEA.

-

Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color. This step ensures the coupling reagent activates the amino acid before it can cause side reactions on the resin.[1]

-

-

Coupling Reaction:

-

Drain the DMF from the washed peptide-resin.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.

-

-

Post-Coupling Wash:

-

Drain the reaction mixture.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Confirmation of Completion (Self-Validation):

-

Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates the absence of free primary amines and thus a complete coupling reaction.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 10-20 minutes to remove the Fmoc group, exposing a new N-terminal amine for the next coupling cycle.[17]

-

Troubleshooting and Storage

-

Incomplete Coupling (Positive Kaiser Test): This can be caused by steric hindrance or poor reagent quality. To resolve, double the coupling time or perform a second coupling step with freshly activated amino acid before proceeding.

-

Storage: Fmoc-D-Lys(Boc)-OH is a stable powder. For optimal longevity, it should be stored at 2-8°C, protected from moisture.[6][7] MedChemExpress recommends long-term storage at -20°C.[10]

By understanding the chemical principles, carefully selecting suppliers, rigorously evaluating quality documentation, and employing validated protocols, researchers can confidently and successfully incorporate Fmoc-D-Lys(Boc)-OH into their synthetic peptides, advancing the frontiers of drug discovery and development.

References

-

Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. Available at: [Link]

-

Fmoc-D-Lys(Boc)-OH. Matrix Innovation. Available at: [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

-

Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. PMC. Available at: [Link]

-

Fmoc-D-Lys(Boc)-OH. Anaspec. Available at: [Link]

-

Fmoc-D-Lys(Boc)-OH [92122-45-7]. Aapptec Peptides. Available at: [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

-

Fmoc-D-Lys-OtBu.HCl. Bapeks. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Fmoc-D-Lys-OtBu.HCl. MilliporeSigma. Available at: [Link]

-

Reading and Interpreting Certificates of Analysis. Maple Research Labs. Available at: [Link]

-

H-L-Lys(Fmoc)-OtBu.HCl | 330795-57-8. BuyersGuideChem. Available at: [Link]

-

Understanding a Certificate of Analysis (CoA) for Peptide Research. Peptide Sciences. Available at: [Link]

-

Fmoc-D-Lys-OtBu·HCl, >99%. Ottokemi™. Available at: [Link]

-

How to Read a Peptide COA (Real vs Fake). Honest Peptide. Available at: [Link]

-

Complete Guide to Reading Chemical COAs (Certificate Analysis). Science Company. Available at: [Link]

-

How To Read a Certificate of Analysis (COA). Encore Labs. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc-D-Lys-OtBu.HCl [bapeks.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc- D -Lys(Boc)-OH 98 92122-45-7 [sigmaaldrich.com]

- 7. Fmoc- D -Lys(Boc)-OH 98 92122-45-7 [sigmaaldrich.com]

- 8. shop.bachem.com [shop.bachem.com]

- 9. Fmoc-D-Lys(Boc)-OH [anaspec.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. peptide.com [peptide.com]

- 12. Fmoc-D-Lys(Boc)-OH | Matrix Innovation [matrix-innovation.com]

- 13. mapleresearchlabs.com [mapleresearchlabs.com]

- 14. uaepeptides.com [uaepeptides.com]

- 15. alliancechemical.com [alliancechemical.com]

- 16. encorelabs.com [encorelabs.com]

- 17. chem.uci.edu [chem.uci.edu]

Engineering Stability: The Fmoc-D-Lysine Scaffold in Therapeutic Peptide Development

[1]

Executive Summary: The Chiral Advantage

In modern peptide therapeutics, the transition from native L-amino acids to their D-enantiomers represents a critical strategy for overcoming the "proteolytic cliff"—the rapid degradation of peptides by endogenous proteases (e.g., trypsin, chymotrypsin) in human plasma.[1]

Fmoc-D-Lysine is not merely a mirror-image building block; it is a versatile scaffold . By combining the proteolytic resistance of D-chirality with the chemically reactive

Part 1: The Orthogonal Matrix

The power of the D-Lysine scaffold lies in orthogonality . To utilize the side chain for branching or cyclization without disrupting the main chain, the

Strategic Selection of Side-Chain Protection

Select the derivative based on your specific downstream modification needs.

| Protecting Group | Orthogonality | Removal Conditions | Primary Application | Risk Factor |

| Alloc (Allyloxycarbonyl) | Complete | Pd(PPh | On-resin cyclization, Stapling, sensitive dye conjugation | Low. Requires inert atmosphere (Argon) to preserve Pd catalyst. |

| Mtt (4-methyltrityl) | Quasi-Orthogonal (Acid Labile) | 1% TFA in DCM (multiple short washes) | Selective side-chain deprotection while keeping resin/tBu intact | Medium. Prolonged exposure to 1% TFA can prematurely cleave peptide from hyper-acid-labile resins (e.g., 2-Cl-Trt). |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Base/Nucleophile | 2% Hydrazine in DMF | Large-scale branching, aggregation-prone sequences | High. Hydrazine removes Fmoc. N-terminus must be Boc-protected or ivDde removed after full chain assembly. |

| Boc (tert-butyloxycarbonyl) | Non-Orthogonal | 95% TFA (Final Cleavage) | Standard linear sequences, simple D-point mutations | None. Standard SPPS usage. |

Part 2: Experimental Protocols

Workflow 1: Selective Deprotection of Fmoc-D-Lys(Alloc)-OH

Use Case: Creating a "Stapled" Peptide or Lactam Bridge on-resin.

Reagents:

-

Catalyst: Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

) or Morpholine -

Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

-

Preparation: Swell the resin-bound peptide (with Fmoc-D-Lys(Alloc) incorporated) in DCM for 15 minutes. Ensure the vessel is under a stream of Argon/Nitrogen.[2]

-

Catalyst Mix: Dissolve Pd(PPh

) -

Reaction: Add the mixture to the resin. Agitate gently (shielded from light) for 30–60 minutes.

-

Wash Cycle (Critical): The Palladium catalyst sticks to the resin. Wash extensively:

-

DCM (3x)

-

0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x 5 min) – This chelates residual Pd.

-

DMF (5x)[3]

-

-

Validation: Perform a Kaiser Test. A blue resin indicates the

-amine is free and ready for modification.

Workflow 2: Selective Deprotection of Fmoc-D-Lys(Mtt)-OH

Use Case: Conjugating a fluorophore or PEG chain to the side chain.

Protocol:

-

Wash: Wash resin with DCM (5x) to remove all traces of DMF (DMF interferes with acid cleavage).

-

Acid Pulse: Treat resin with 1% TFA / 3% TIS / 96% DCM .

-

TIS (Triisopropylsilane) is mandatory to quench the released trityl cation, preventing it from re-alkylating the peptide.

-

-

Cycle: Agitate for 2 minutes. Filter. Repeat this step 5–10 times.

-

Visual Cue: The solution will turn yellow/orange initially (trityl cation). Continue cycles until the solution drains clear.

-

-

Neutralization: Wash immediately with 5% DIPEA in DCM (3x) to neutralize the resin and prevent premature cleavage of the peptide from the linker.

Part 3: Visualization of Logic

Diagram 1: The Orthogonal Decision Tree

This decision tree guides the selection of the correct D-Lysine derivative based on the intended chemical outcome.

Caption: Selection logic for Fmoc-D-Lysine derivatives based on chemical compatibility and sequence sensitivity.

Part 4: Advanced Application – On-Resin Cyclization

Cyclization constrains the peptide into a bioactive conformation, often mimicking the

The "D-Lys to L-Glu" Lactam Bridge

This specific pairing is favored because the D-chirality of Lysine orients the side chain towards the L-Glutamic acid (i, i+4 spacing), facilitating ring closure without straining the backbone.

Workflow Logic:

-

Assembly: Synthesize the linear sequence using Fmoc-D-Lys(Alloc)-OH and Fmoc-Glu(OAll)-OH .

-

Note: Both must be Allyl-protected to be removed simultaneously.

-

-

Deprotection: Use the Pd(PPh

) -

Cyclization:

-

Reagent: PyBOP (3 eq) / HOAt (3 eq) / DIEA (6 eq) in DMF.

-

Why PyBOP? It is robust for on-resin cyclization where steric hindrance is high.

-

Time: 2–4 hours. Monitor via Kaiser test (Blue

Colorless).

-

Diagram 2: Cyclization Pathway

Caption: Mechanism for on-resin lactamization using orthogonally protected D-Lysine and Glutamic Acid.

Part 5: Quality Control & Troubleshooting

Racemization Risks

While Fmoc chemistry minimizes racemization compared to Boc, the activation of D-amino acids requires care.

-

Risk: Using strong bases (high concentration DBU) or high temperatures (>75°C) during coupling can cause loss of chirality.

-

Solution: Use DIC/Oxyma Pure activation. Oxyma acts as a superior nucleophile that suppresses oxazolone formation (the primary pathway for racemization). Keep coupling temperature

50°C for D-Lysine derivatives.

The "Hydrazine Trap" (ivDde users)

If using Fmoc-D-Lys(ivDde)-OH :

-

Problem: 2% Hydrazine (used to remove ivDde) partially removes the N-terminal Fmoc group.

-

Consequence: Double coupling at the N-terminus during subsequent steps (Insertion sequences).

-

Fix: Ensure the N-terminus is protected with Boc (if the synthesis is finished) or perform the ivDde branching step before removing the final Fmoc of the main chain (if feasible), or use the Alloc strategy instead.

Aggregation

D-peptides can adopt different secondary structures than L-peptides, sometimes leading to "difficult sequences" that aggregate on-resin.

-

Diagnosis: Incomplete coupling (positive Kaiser test) despite double coupling.

-

Remedy: Use Pseudoproline dipeptides or switch to a PEG-based resin (e.g., ChemMatrix) to improve solvation of the D-peptide chain.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of Orthogonal strategies including Alloc, Mtt, and ivDde).

-

Sigma-Aldrich. (2024). Selecting Orthogonal Building Blocks for Fmoc SPPS. Technical Guide.

-

BOC Sciences. (2024). Lysine as a Versatile Building Block for Peptides and Peptidomimetics.[][6] Application Note.

-

BenchChem. (2025).[1][2][6] The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. Whitepaper.

Advanced Technical Guide & Safety Data Sheet: Fmoc-D-Lys-OtBu HCl in Orthogonal Peptide Synthesis

Executive Summary

Fmoc-D-Lys-OtBu HCl (N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-lysine tert-butyl ester hydrochloride) is a highly specialized amino acid derivative engineered for advanced Solid-Phase Peptide Synthesis (SPPS). Unlike standard linear building blocks, this molecule features an inverted protection topology: the

Part 1: Physicochemical Profile & Molecular Topology

Understanding the structural logic of Fmoc-D-Lys-OtBu HCl is critical for predicting its behavior in synthetic workflows. The molecule relies on a tri-orthogonal state:

- -Amino Group: Protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

- -Carboxyl Group: Protected by the acid-labile tert-butyl (OtBu) ester.

- -Amino Group: Unprotected but protonated as a hydrochloride (HCl) salt.

Causality of the HCl Salt: Why is the side chain supplied as an HCl salt rather than a free base? The

Table 1: Physicochemical & Identification Data

| Property | Quantitative / Qualitative Value |

| Chemical Name | N- |

| CAS Numbers | 2413365-27-0 / 2250436-42-9 |

| Molecular Formula | C₂₅H₃₃ClN₂O₄ (or C₂₅H₃₂N₂O₄·HCl) |

| Molecular Weight | 461.00 g/mol |

| Appearance | White to off-white crystalline powder |

| Storage Temperature | 2 - 8 °C (Strictly desiccated) |

Part 2: Material Safety Data Sheet (MSDS) & Handling Protocols

While Fmoc-D-Lys-OtBu HCl is not classified as acutely lethal, it presents specific occupational hazards typical of fine synthetic organic powders. Strict adherence to the following protocols ensures both operator safety and reagent integrity.

Table 2: GHS Hazard Identification & Precautionary Measures

| GHS Category | Statements & Codes |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. |

Engineering Controls & Emergency Response

-

Handling Causality: The compound must be handled inside a Class II biological safety cabinet or a chemical fume hood. The crystalline powder can easily become airborne; inhalation of the dust (H332, H335) causes micro-abrasions and irritation in the respiratory tract.

-

Storage Causality: Store sealed at 2–8 °C under inert gas (Argon/Nitrogen) with desiccants. Ambient moisture can slowly hydrolyze the OtBu ester or degrade the Fmoc group via base-catalyzed mechanisms if trace ambient amines are present[].

-

First Aid: In case of skin contact, flush with copious amounts of water and wash with mildly acidic soap to neutralize any trace basicity. For eye contact, irrigate continuously for 15 minutes and seek ophthalmological evaluation.

Part 3: Mechanistic Role in Orthogonal Peptide Synthesis

Fmoc-D-Lys-OtBu HCl is a foundational reagent in modern drug discovery, particularly for synthesizing protease-resistant therapeutics and targeted radioligands (e.g., PSMA inhibitors for prostate cancer)[3].

The Advantage of the D-Isomer

Endogenous human proteases are stereospecific, exclusively cleaving peptide bonds formed by L-amino acids. The incorporation of the D-lysine enantiomer introduces a chiral inversion that effectively blinds the peptide to enzymatic degradation. This structural modification dramatically increases the in vivo half-life of the resulting peptide, a critical requirement for therapeutic efficacy[].

The Orthogonal Protection Strategy

In advanced peptide assembly, "orthogonality" refers to the ability to remove one protecting group without affecting the others. Fmoc-D-Lys-OtBu HCl provides a perfect tri-orthogonal system[4]:

-

Site 1 (

-Amine): Available immediately upon neutralization for attaching fluorophores, PEG chains, or chelators (like DOTA). -

Site 2 (

-Amine): Fmoc is cleaved by weak bases (20% Piperidine), leaving the OtBu ester intact. -

Site 3 (

-Carboxyl): OtBu is cleaved by strong acids (95% TFA), leaving the Fmoc group intact.

Figure 1: Orthogonal functionalization pathway of Fmoc-D-Lys-OtBu HCl demonstrating selective site activation.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to confirm chemical conversion before proceeding.

Protocol 1: Orthogonal Side-Chain Conjugation ( -Amine Functionalization)

Objective: Couple a functional moiety (e.g., DOTA chelator) to the free

-

Resin Swelling & Amine Neutralization:

-

Action: Suspend the peptide-resin in Dimethylformamide (DMF) for 30 minutes. Add 5% N,N-Diisopropylethylamine (DIPEA) in DMF and agitate for 5 minutes.

-

Causality: The

-amine is chemically locked as an inert HCl salt. DIPEA acts as a non-nucleophilic base to scavenge the chloride ion, converting the unreactive

-

-

Activation of the Conjugate:

-

Action: Pre-activate the incoming carboxylic acid (e.g., DOTA-tris(tBu) ester) using HATU and DIPEA (1:0.9:2 molar ratio) in DMF for 3 minutes.

-

Causality: HATU converts the stable carboxylic acid into a highly reactive O-At ester. The deliberate under-stoichiometry of HATU (0.9 eq) prevents the irreversible capping of the

-amine by unreacted uronium species.

-

-

Coupling & Self-Validation (Kaiser Test):

-

Action: Add the activated mixture to the resin. Agitate for 2 hours at room temperature. Wash thoroughly with DMF (5 x 1 min). Perform a Kaiser (Ninhydrin) test.

-

Validation Mechanism: The Kaiser test reacts specifically with primary amines to form a deep blue Ruhemann's purple complex. A colorless/yellow resin bead indicates 100% conversion of the

-amine, self-validating the completion of the conjugation step.

-

Protocol 2: -Amino Deprotection & Chain Elongation

Objective: Remove the Fmoc group to allow for N-terminal peptide elongation.

-

Fmoc Cleavage:

-

Action: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes.

-

Causality: Piperidine acts as a secondary amine base, abstracting the acidic proton from the fluorenyl ring. This triggers an E1cB elimination mechanism, releasing dibenzofulvene and CO₂, exposing the free

-amine.

-

-

Self-Validation (UV Spectrophotometry):

-

Action: Collect the piperidine wash fractions and measure UV absorbance at 301 nm.

-

Validation Mechanism: The released dibenzofulvene reacts with piperidine to form a stable adduct that strongly absorbs at 301 nm. By applying the Beer-Lambert law, the exact millimolar yield of deprotection can be quantified, validating that the Fmoc removal was completely successful without relying on assumptions[].

-

References

-

PubChem , "Fmoc-D-Lys-OtBu HCl | C25H33ClN2O4 | CID 162420818". National Center for Biotechnology Information. Available at:[Link]

-

Iris Biotech GmbH , "LYSINE - Amino Acids & Derivatives". Iris Biotech Knowledge Base. Available at:[Link]

Sources

Methodological & Application

Application Note: Protocol for Selective Acylation of Fmoc-D-Lys-OtBu · HCl Side Chain

Abstract & Scope

This guide details the protocol for the selective

The core challenge addressed here is the chemoselectivity required to modify the

Chemical Strategy & Mechanistic Insight

The Substrate Architecture

The starting material, Fmoc-D-Lys-OtBu · HCl , presents three distinct chemical environments:

- -Amine (Fmoc-protected): Stable to acid; labile to secondary amines (piperidine) and strong tertiary bases over time.[1]

- -Carboxylate (OtBu-protected): Stable to base; labile to strong acids (TFA/HCl).

-

-Amine (Protonated,

The Basicity Paradox

To react, the

-

Critical Insight: The pKa of the

-ammonium is -

Solution: We utilize N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) .[3] These are sterically hindered tertiary amines. While they can cleave Fmoc over long exposures or high concentrations, they are safe when used stoichiometrically (2.0–2.2 equivalents) at room temperature for short durations [1, 2].

Acylation Reagents

To ensure selectivity and mild conditions, N-Hydroxysuccinimide (NHS) esters are the preferred acylating agents. They react rapidly with primary amines at near-neutral pH and do not generate strong acidic byproducts (unlike acid chlorides which generate HCl), reducing the buffer capacity needed.

Experimental Workflow Visualization

The following diagram illustrates the reaction pathway and the critical "Danger Zone" where Fmoc stability is compromised.

Figure 1: Reaction logic flow. Note the competitive pathway to Fmoc cleavage if base exposure is prolonged.

Detailed Protocol

Materials Required

-

Substrate: Fmoc-D-Lys-OtBu · HCl (Purity >98%)

-

Acylating Agent: Palmitic acid NHS ester (Pal-OSu) or generic R-CO-OSu.

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF (if the acyl chain is highly hydrophobic).

-

Base: DIPEA (Diisopropylethylamine), anhydrous.

-

Quench: 5% Citric Acid or 0.5M KHSO

(aq). -

Drying: Na

SO

Step-by-Step Procedure

Step 1: Solubilization and Neutralization

-

Weigh 1.0 mmol (approx. 461 mg) of Fmoc-D-Lys-OtBu · HCl into a round-bottom flask.

-

Add 10 mL of anhydrous DCM (Concentration ~0.1 M).

-

Note: The salt may not fully dissolve initially in DCM.

-

-

Add 2.1 mmol (366

L) of DIPEA dropwise while stirring.-

Observation: The solution should clarify as the free amine is generated and the lipophilic Fmoc/OtBu groups interact with the solvent.

-

Critical Check: Do not exceed 2.5 eq of DIPEA.

-

Step 2: Acylation Reaction

-

Dissolve 1.05 mmol (1.05 eq) of the NHS-ester (e.g., Palmitic acid NHS ester) in 2-3 mL of DCM.

-

Add the NHS-ester solution to the lysine solution dropwise over 5 minutes.

-

Stir at Room Temperature (20–25°C) under inert atmosphere (

). -

Time: Typically 2–4 hours.

Step 3: Workup (The "Purification by Extraction" Method)

Since the product is fully protected, it is highly lipophilic. We rely on phase separation to remove salts and unreacted amine.

-

Dilute reaction mixture with 50 mL DCM .

-

Wash 1 (Acidic): Wash with 25 mL of 5% Citric Acid or 0.5M KHSO

.-

Purpose: Protonates any unreacted

-amine and removes excess DIPEA. The low pH (~3-4) preserves the OtBu ester (which requires strong acid like TFA to cleave) but ensures removal of bases.

-

-

Wash 2 (Basic): Wash with 25 mL of 5% NaHCO

.-

Purpose: Removes the N-hydroxysuccinimide (NHS) byproduct and any hydrolyzed free acid from the acylating agent.

-

-

Wash 3 (Neutral): Wash with 25 mL Brine (saturated NaCl).

-

Dry the organic layer over anhydrous Na

SO -

Filter and concentrate under reduced pressure (Rotovap) at < 40°C.

Step 4: Final Isolation

-

The resulting residue is often a white foam or solid.

-

If high purity is required (>99%), recrystallize from EtOAc/Hexane or perform flash column chromatography (Silica gel, eluting with Hexane

EtOAc gradient).

Quantitative Data Summary

| Parameter | Specification / Range | Reason |

| DIPEA Equivalents | 2.0 – 2.2 eq | 1.0 eq neutralizes HCl; 1.0 eq drives reaction. Excess >2.5 risks Fmoc loss. |

| Temperature | 20°C – 25°C | Higher temps increase risk of racemization and Fmoc cleavage. |

| Concentration | 0.1 M – 0.2 M | High concentration favors acylation kinetics over side reactions. |

| Yield (Typical) | 85% – 95% | Losses primarily due to workup handling, not reaction inefficiency. |

| Racemization | < 0.5% | D-configuration is stable under these mild basic conditions. |

Troubleshooting & Expert Tips

Issue: Fmoc Cleavage Observed (Dibenzofulvene detected)

-

Cause: Excess base or reaction time too long (>12 hours).

-

Remedy: Switch base from DIPEA to NMM (N-Methylmorpholine) . NMM is less basic (pKa ~7.4) than DIPEA (pKa ~10.5) and significantly reduces Fmoc elimination risk [3].

Issue: Poor Solubility of NHS Ester

-

Cause: Long-chain fatty acids (Palmitate, Stearate) are poorly soluble in pure DCM.

-

Remedy: Use a solvent mixture of DCM:DMF (4:1) . DMF aids solubility but requires more thorough washing (water washes) during workup to remove.

Issue: Product is an Oil/Gel

-

Cause: Residual solvent or inherent property of lipopeptides.

-

Remedy: Triturate the oil with cold Diethyl Ether or Pentane . This often precipitates the product as a white solid.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][5][6] Chemical Reviews, 109(6), 2455-2504.

-

Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.

-

Carpino, L. A., et al. (2003). "The 9-Fluorenylmethoxycarbonyl Family of Base-Labile Amino-Protecting Groups."[6] Accounts of Chemical Research, 20(6), 401-411.

-

Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.

Sources

Application Note: Convergent Synthesis of Proteolytically Stable D-Lysine Dendrimers Using Fmoc-D-Lys-OtBu·HCl

Strategic Rationale & Chemical Causality

Dendrimers based on poly(lysine) are highly valued in drug delivery, gene therapy, and molecular imaging due to their biocompatibility and well-defined, monodisperse structures. However, conventional L-lysine dendrimers are susceptible to rapid enzymatic degradation in vivo. Substituting L-lysine with D-lysine drastically enhances proteolytic resistance, improving the pharmacokinetic stability of the dendritic scaffold[].

The synthesis of highly pure, structurally perfect dendrimers requires precise control over branching. The use of orthogonally protected lysine residues is the gold standard for creating well-defined dendritic structures without deletion defects[2]. The building block Fmoc-D-Lys-OtBu·HCl (Nα-Fmoc-D-lysine tert-butyl ester hydrochloride) is uniquely suited as a focal point for the convergent synthesis of D-lysine dendrons. It serves as a versatile starting material for complex peptide architectures[3] by offering a tri-orthogonal strategy:

-

ε-Amine (Free, HCl salt): Allows immediate coupling of the first branching monomer without prior deprotection.

-

α-Amine (Fmoc-protected): Base-labile, allowing sequential, controlled growth of the second branch.

-

C-Terminus (OtBu-protected): Acid-labile, protecting the focal point during dendron growth and enabling final activation for core-coupling.

Mechanistic Causality in Synthesis Design

The convergent approach builds the dendrimer from the surface inward toward the core. To maintain orthogonality with the OtBu focal point (which is acid-labile), the surface branching monomers must utilize a protecting group stable to both base (Fmoc removal) and acid (OtBu removal). Therefore, Z-D-Lys(Z)-OH (benzyloxycarbonyl-protected) is selected as the branching monomer.

-

Base Selection (DIPEA vs. TEA): The HCl salt of Fmoc-D-Lys-OtBu must be neutralized in situ. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile during the activation of the incoming branching unit.

-

Coupling Reagents: HBTU/HOBt is highly efficient for Generation 1 (G1) synthesis. However, as steric crowding increases at the focal point in higher generations, switching to HATU/HOAt is mechanistically required to stabilize the active ester intermediate and accelerate aminolysis.

-

Cleavage Cocktail: Cleavage of the OtBu ester is achieved using Trifluoroacetic acid (TFA). Triisopropylsilane (TIPS) is included as a carbocation scavenger to prevent the re-alkylation of the dendron by liberated tert-butyl cations.

Workflow Visualization

Convergent synthesis workflow of D-Lysine dendrimers utilizing a Z-protection strategy.

Experimental Protocols (Solution-Phase)

Note: This is a self-validating protocol. Do not proceed to subsequent steps without confirming quantitative conversion via the validation checkpoints, as unreacted amines will propagate irreversible deletion defects.

Protocol A: Synthesis of G1 Dendron (Z-Protected Surface)

Materials: Fmoc-D-Lys-OtBu·HCl, Z-D-Lys(Z)-OH, HBTU, DIPEA, DMF, Piperidine.

-

ε-Amine Coupling:

-

Dissolve Fmoc-D-Lys-OtBu·HCl (1.0 eq) and Z-D-Lys(Z)-OH (1.2 eq) in anhydrous DMF to a concentration of 0.1 M.

-

Add DIPEA (3.0 eq) to neutralize the HCl salt and establish a basic environment.

-

Add HBTU (1.2 eq) to initiate coupling. Stir at room temperature for 2 hours.

-

Validation Checkpoint: Perform LC-MS. The mass must strictly reflect the [M+H]+ of the Fmoc/Z intermediate. Do not proceed if starting material >1% is detected.

-

Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

-

-

α-Amine Deprotection:

-

Dissolve the intermediate in 20% Piperidine in DMF. Stir for 30 minutes at room temperature.

-

Validation Checkpoint: UV absorbance at 301 nm confirms dibenzofulvene-piperidine adduct formation.

-

Precipitate the product in cold diethyl ether to remove piperidine and organic byproducts. Centrifuge and dry the pellet.

-

-

α-Amine Coupling:

-

Dissolve the deprotected intermediate (1.0 eq) and Z-D-Lys(Z)-OH (1.5 eq) in DMF.

-

Add DIPEA (3.0 eq) and HBTU (1.4 eq). Stir for 3 hours.

-

Workup: Repeat the EtOAc extraction and washing steps from Step 1. This yields the fully protected G1 Dendron with an intact OtBu focal point.

-

Protocol B: Focal Point Activation and Core Coupling

-

OtBu Cleavage (Focal Point Activation):

-

Treat the G1 Dendron with a cleavage cocktail of TFA/DCM/TIPS (50:45:5 v/v/v) for 2 hours at room temperature. The Z groups on the surface will remain completely intact.

-

Validation Checkpoint: Post-cleavage, LC-MS must show complete disappearance of the +56 Da (tBu) mass. The presence of +56 Da indicates incomplete cleavage, requiring an additional 1 hour in the TFA cocktail.

-

Concentrate under a stream of N₂ and precipitate in cold ether to yield the G1 Dendron Acid.

-

-

Core Coupling:

-

Dissolve the G1 Dendron Acid (2.2 eq) and a diamine core (e.g., ethylenediamine, 1.0 eq) in DMF.

-

Add HATU (2.2 eq) and DIPEA (6.0 eq). Stir for 12 hours.

-

-

Global Surface Deprotection:

-

Dissolve the assembled dendrimer in MeOH. Add 10% Pd/C (catalytic amount) and stir vigorously under an H₂ atmosphere (1 atm) for 12 hours to remove all surface Z groups.

-

Filter through a Celite pad to remove the palladium catalyst and lyophilize the filtrate to yield the final pure D-Lysine dendrimer.

-

Quantitative Analysis & Validation Data

The following table summarizes the expected quantitative parameters, reaction times, and mass spectrometry validation targets for a standard G1 synthesis using an ethylenediamine (EDA) core.

| Synthesis Stage | Branching Monomer | Coupling Reagent / Base | Reaction Time | Expected Yield | LC-MS Validation Target (m/z) |

| G1 Dendron (Protected) | Z-D-Lys(Z)-OH | HBTU / DIPEA | 2 - 3 hrs | 85 - 90% | [M+H]⁺ 996.1 |

| G1 Dendron (Acid) | N/A (TFA Cleavage) | N/A | 2 hrs | >95% | [M+H]⁺ 940.1 |

| G1 Dendrimer (Z-Protected) | G1 Dendron Acid | HATU / DIPEA | 12 hrs | 70 - 80% | [M+H]⁺ 1904.3 |

| G1 Dendrimer (Final) | N/A (Pd/C, H₂) | N/A | 12 hrs | >98% | [M+H]⁺ 831.1 |

References

1.[2] Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. ACS Omega. 2.[] Fmoc-D-Lys-OtBu - (CAS 2250436-42-9) - BOC Sciences Amino Acid. BOC Sciences. 3.[3] Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC.

Sources

Application Note: Solution-Phase Synthesis of Pre-Lipidated Building Blocks for Protease-Resistant GLP-1 Agonists Using Fmoc-D-Lys-OtBu HCl

Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists Content Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The therapeutic landscape for type 2 diabetes and obesity has been revolutionized by Glucagon-Like Peptide-1 receptor agonists (GLP-1RAs). To overcome the rapid in vivo degradation of native GLP-1 by dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP), modern drug development relies on two critical peptide modifications: lipidation and stereochemical substitution [1][2].

While lipidation (e.g., attachment of palmitic or stearic acid via hydrophilic spacers) promotes non-covalent binding to human serum albumin (HSA) to extend half-life, the introduction of D-amino acids—specifically D-Lysine —confers profound resistance against trypsin-like proteolytic cleavage[].

Fmoc-D-Lys-OtBu HCl (CAS: 2413365-27-0) is an indispensable building block for synthesizing these advanced GLP-1 analogs[4][5]. It features an orthogonal protection scheme:

- -Amine: Protected by the base-labile Fmoc group.

-

C-Terminus: Protected by the acid-labile tert-butyl (OtBu) ester.

- -Amine: Supplied as a free amine hydrochloride salt, ready for immediate site-specific conjugation.

The Strategic Advantage of Pre-Lipidation

Traditionally, lipidation is performed on-resin during Solid-Phase Peptide Synthesis (SPPS) using selectively deprotectable groups like Mtt or ivDde. However, on-resin lipidation often suffers from steric hindrance, incomplete coupling of bulky fatty acids, and the risk of premature peptide cleavage from acid-labile resins (e.g., 2-CTC).

By utilizing Fmoc-D-Lys-OtBu HCl, chemists can synthesize a pre-lipidated building block in solution . This allows for rigorous purification of the lipidated cassette before it is introduced into the automated SPPS workflow, drastically improving the final API yield and purity.

Comparative Analysis: On-Resin vs. Pre-Lipidated Strategy

The following table summarizes the quantitative and qualitative advantages of utilizing the Fmoc-D-Lys-OtBu HCl solution-phase strategy compared to traditional on-resin modification.

| Parameter | Traditional On-Resin Lipidation (Mtt/ivDde) | Pre-Lipidated Strategy (Fmoc-D-Lys-OtBu HCl) |

| Coupling Efficiency (Lipid) | 60% – 85% (Sterically hindered) | >95% (Homogeneous solution kinetics) |

| Crude API Purity | 50% – 70% (Prone to deletion sequences) | 85% – 95% (Impurities removed pre-SPPS) |

| Risk of | High (Hydrazine/TFA side-reactions) | Zero (Orthogonal pre-assembly) |

| Scale-Up Suitability | Poor (Requires massive solvent excess) | Excellent (Standard organic workup) |

| Overall Yield (Final GLP-1) | 15% – 25% | 35% – 50% |

Workflow Visualization

The following diagram illustrates the chemical workflow, demonstrating how the orthogonal protecting groups of Fmoc-D-Lys-OtBu HCl are leveraged to create the final SPPS-ready building block.

Caption: Solution-phase synthesis workflow of a pre-lipidated D-Lysine building block for SPPS.

Experimental Protocol: Synthesis of Fmoc-D-Lys(Palmitoyl-AEEA-AEEA)-OH

Note: This protocol describes the synthesis of a D-Lysine building block conjugated to a Palmitoyl-AEEA-AEEA cassette (AEEA = [2-(2-Aminoethoxy)ethoxy]acetic acid), a common spacer in GLP-1 analogs.

Phase 1: Neutralization and Coupling

Causality Check: Fmoc-D-Lys-OtBu HCl is supplied as a hydrochloride salt to prevent auto-condensation[5]. It requires a non-nucleophilic base (DIPEA) to liberate the free

-

Preparation: Dissolve 10.0 mmol (4.61 g) of Fmoc-D-Lys-OtBu HCl and 10.0 mmol of Palmitoyl-AEEA-AEEA-OH in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add 10.5 mmol (3.99 g) of HATU to the reaction flask. Stir for 5 minutes at room temperature.

-

Neutralization & Initiation: Dropwise, add 30.0 mmol (5.2 mL) of N,N-Diisopropylethylamine (DIPEA). Note: 1 eq of DIPEA is consumed neutralizing the HCl salt; the remaining 2 eq drive the HATU-mediated coupling.

-

Reaction: Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

-

Validation Checkpoint 1: Perform LC-MS analysis. The reaction is complete when the starting material mass (m/z 425[M-HCl+H]+) is fully consumed, and the product mass is observed.

Phase 2: Workup and Isolation

-

Dilution: Dilute the reaction mixture with 200 mL of Ethyl Acetate (EtOAc).

-

Washing: Wash the organic layer sequentially with:

-

5% aqueous

(2 × 100 mL) to remove excess DIPEA. -

Saturated aqueous

(2 × 100 mL) to remove unreacted acids. -

Brine (1 × 100 mL).

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield Fmoc-D-Lys(Palmitoyl-AEEA-AEEA)-OtBu as a viscous oil or foam.

Phase 3: Global Acidic Cleavage of the OtBu Ester

Causality Check: The tert-butyl ester must be removed to expose the C-terminal carboxylic acid for subsequent SPPS. The Fmoc group is completely stable to these acidic conditions[].

-

Cleavage Cocktail: Prepare 50 mL of a cleavage cocktail consisting of TFA / Triisopropylsilane (TIPS) /

(95:2.5:2.5 v/v). -

Deprotection: Dissolve the intermediate from Phase 2 in the cleavage cocktail. Stir at room temperature for 2 hours.

-

Concentration: Evaporate the TFA under a stream of nitrogen or reduced pressure until ~10 mL of volume remains.

Phase 4: Final Precipitation & Validation

-

Precipitation: Add the concentrated solution dropwise into 100 mL of ice-cold diethyl ether. A white precipitate will form immediately.

-

Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry under a vacuum.

-

Validation Checkpoint 2: Analyze the final product via RP-HPLC (C18 column, gradient

/MeCN with 0.1% TFA). Confirm the loss of the OtBu group (-56 Da) via LC-MS. The resulting Fmoc-D-Lys(Palmitoyl-AEEA-AEEA)-OH is now ready for direct use in automated SPPS.

Biological Impact & Pharmacokinetics

Once the pre-lipidated D-Lysine building block is incorporated into the GLP-1 agonist backbone, it exerts a dual-action pharmacokinetic enhancement. The D-amino acid stereocenter prevents enzymatic docking by DPP-4, while the palmitoyl chain facilitates reversible binding to serum albumin, shielding the peptide from renal clearance[1][].

Caption: Pharmacokinetic and pharmacodynamic pathway of lipidated D-Lys GLP-1 receptor agonists.

References

-

National Center for Biotechnology Information (PubChem) . Fmoc-D-Lys-OtBu HCl | C25H33ClN2O4 | CID 162420818. Retrieved from[Link]

-

National Institutes of Health (PMC) . Glucagon-like peptide 1 (GLP-1). Retrieved from [Link]

-

GenScript . Diabetes and Obesity Peptides. Retrieved from[Link]

Sources

Technical Application Note: Strategic Synthesis of Fmoc-D-Lys(Palmitoyl-Glu-OtBu)-OH

This Application Note is designed for researchers and process chemists requiring a robust, high-purity synthesis of Fmoc-D-Lys(Palmitoyl-Glu-OtBu)-OH .

This intermediate is a critical building block for the synthesis of long-acting GLP-1 receptor agonists (e.g., analogs of Liraglutide). While standard protocols often describe the L-isomer, this guide specifically addresses the D-Lysine variant as requested, which is frequently employed in peptidomimetic studies to enhance proteolytic stability.

Part 1: Executive Summary & Mechanistic Strategy

The synthesis of Fmoc-D-Lys(Palmitoyl-Glu-OtBu)-OH presents a specific regiochemical challenge: selectively acylating the

The "Copper(II) Chelation" Strategy

While solid-phase approaches exist, they are cost-prohibitive for generating gram-to-kilogram quantities of the building block itself. This guide utilizes the Copper(II) Complexation Method .

Why this method?

-

Absolute Regioselectivity: Copper(II) ions form a stable, square-planar chelate with the

-amino and -

Cost Efficiency: It allows the use of inexpensive H-D-Lys-OH rather than pre-protected Fmoc-D-Lys(Mtt)-OH.

-

Purity: It prevents the formation of di-acylated byproducts (N

, N

Structural Breakdown

-

Backbone: D-Lysine (providing resistance to trypsin cleavage).

-

Linker:

-Glutamyl spacer (Glu linked via -

Lipid Moiety: Palmitoyl (C16) attached to the Glu

-amine. -

Protection: Glu

-COOH is protected as a tert-butyl ester (OtBu) to prevent side reactions during peptide coupling.[1]

Part 2: Synthesis of the Activated Side Chain

Reagent: Palmitoyl-Glu(OSu)-OtBu[2]

Before modifying the Lysine, the lipidated Glutamic acid linker must be prepared and activated.

Step 1: Palmitoylation of H-Glu-OtBu

-

Reagents: Palmitic acid N-hydroxysuccinimide ester (Pal-OSu), H-Glu-OtBu, Triethylamine (TEA), THF/Water.

-

Mechanism: The Pal-OSu reacts selectively with the free amine of H-Glu-OtBu. The

-carboxyl is protected by the t-butyl group, and the

Protocol:

-

Dissolve H-Glu-OtBu (1.0 eq) in a 1:1 mixture of THF and water.

-

Add TEA (1.2 eq) to adjust pH to ~8.5.

-

Add Palmitoyl-OSu (1.0 eq) dissolved in THF dropwise over 30 minutes.

-

Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC/HPLC.

-

Workup: Acidify to pH 3.0 with 1M HCl. Extract with Ethyl Acetate (EtOAc).[3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Product: Palmitoyl-Glu(OH)-OtBu (White solid).

Step 2: Activation (NHS Ester Formation)

-

Reagents: Palmitoyl-Glu(OH)-OtBu, N-Hydroxysuccinimide (HOSu), DCC (Dicyclohexylcarbodiimide), DCM.

Protocol:

-

Dissolve Palmitoyl-Glu(OH)-OtBu (1.0 eq) and HOSu (1.1 eq) in dry DCM.

-

Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise.

-

Allow to warm to RT and stir overnight. Urea byproduct (DCU) will precipitate.

-

Filtration: Filter off the DCU precipitate.

-

Purification: Concentrate the filtrate and recrystallize from Isopropanol/Hexane.

-

Yield: ~85-90% of Palmitoyl-Glu(OSu)-OtBu .

Part 3: Synthesis of Fmoc-D-Lys(Palmitoyl-Glu-OtBu)-OH (The Copper Route)

Workflow Diagram

Caption: Chemo-selective synthesis workflow utilizing Copper(II) masking to ensure exclusive epsilon-acylation of D-Lysine.

Detailed Protocol

Step 1: Formation of Copper(II) D-Lysinate Complex

-

Dissolution: Suspend H-D-Lys-OH (10 g, 68.4 mmol) in distilled water (100 mL).

-

Complexation: Add Basic Copper Carbonate (CuCO₃·Cu(OH)₂) (ca. 0.6 eq, excess is filtered later) or Copper Sulfate/NaOH.

-

Reaction: Heat to reflux (80–90°C) for 2 hours. The solution will turn a deep, brilliant blue.

-

Clarification: Filter the hot solution to remove unreacted copper salts.

-

Cooling: Cool the filtrate to Room Temperature.

Step 2: Acylation of the Epsilon-Amine

-

Preparation: Add Acetone (100 mL) to the blue aqueous solution. Add NaHCO₃ (1.5 eq) to adjust pH to ~8.5.

-

Coupling: Add Palmitoyl-Glu(OSu)-OtBu (prepared in Part 2, 1.1 eq relative to Lys) dissolved in Acetone (50 mL) dropwise.

-

Monitoring: Stir vigorously for 12–16 hours. A bluish precipitate (the acylated complex) often forms.

-

Workup: Filter the precipitate. Wash with water and acetone. This solid is the Cu[D-Lys(Pal-Glu-OtBu)]₂ complex.

Step 3: Decomplexation (Copper Removal)

Critical Step: Efficient removal of copper is vital for downstream pharmaceutical applications.

-

Suspension: Suspend the copper complex in water.

-

Chelation: Add EDTA Disodium Salt (1.5 eq relative to Cu) or 8-Hydroxyquinoline . Stir for 4 hours. The blue color should fade/transfer to the chelator.

-

Isolation: Filter the solid (if using 8-HQ, the Cu-8HQ complex precipitates; if using EDTA, the Cu-EDTA stays in solution and the peptide precipitates at isoelectric point).

-

Preferred EDTA Method: Adjust pH to ~6.0 (isoelectric point of the intermediate). Cool to 4°C. Filter the white solid H-D-Lys(Pal-Glu-OtBu)-OH .

-

-

Wash: Wash extensively with water to remove trace EDTA/Copper.

Step 4: Fmoc Protection

-

Dissolution: Suspend the wet cake of H-D-Lys(Pal-Glu-OtBu)-OH in 1,4-Dioxane/Water (1:1).

-

Basification: Add Na₂CO₃ (10% solution) to adjust pH to 9.0.

-

Protection: Add Fmoc-OSu (0.95 eq - slight deficit to avoid difficult removal of Fmoc-OSu) dissolved in Dioxane dropwise.

-

Reaction: Stir for 3–5 hours at RT.

-

Acidification: Carefully acidify with 1M HCl to pH 2–3. Caution: Do not go too low or prolonged exposure might cleave the OtBu ester.

-

Extraction: Extract with Ethyl Acetate.

-

Purification: Wash organic phase with Brine. Dry over Na₂SO₄. Concentrate to a foam.

-

Crystallization: Recrystallize from EtOAc/Hexane or MeOH/Ether to obtain the final white powder.

Part 4: Quality Control & Data Specifications

Analytical Parameters

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Identity | Matches Ref Std | MS (ESI+) & 1H-NMR |

| Chiral Purity | < 0.5% L-Isomer | Chiral HPLC |

| Copper Content | < 10 ppm | ICP-MS (Critical due to synthesis route) |

| Water Content | < 2.0% | Karl Fischer |

Troubleshooting Guide

-

Issue: Low solubility of Copper Complex in Step 2.

-

Fix: Increase the Acetone ratio or add a small amount of DMF. Ensure vigorous stirring.

-

-

Issue: Loss of OtBu group.

-

Fix: Ensure pH during acidification (Step 4) does not drop below 2.0. Perform acidification at 0°C and extract immediately.

-

-

Issue: Fmoc-OSu contamination.

-

Fix: Use a slight deficit of Fmoc-OSu (0.95 eq) relative to the amino acid core. Unreacted amine is easier to wash away (aqueous acid wash) than hydrophobic Fmoc-OSu.

-

References

-

Novo Nordisk A/S. (2020). Preparation method for high purity liraglutide side chain. WO2020182227A1. Link

-

Guryanov, I., et al. (2016). Copper(II) Lysinate and Pseudoproline Assistance in the Convergent Synthesis of the GLP-1 Receptor Agonists Liraglutide and Semaglutide. Journal of Peptide Science, 22(7), 471-479. Link

-

Hybio Pharmaceutical Co Ltd. (2014). Synthesis method of liraglutide side chain and intermediate thereof. CN103665089A. Link

-

Bachem. (n.d.). Fmoc-Lys(palmitoyl-Glu-OtBu)-OH Product Data. Link (General reference for commercial specifications).

Sources

Solution phase synthesis with Fmoc-D-Lys-OtBu HCl

Application Note: Solution-Phase Synthesis and Orthogonal Functionalization using Fmoc-D-Lys-OtBu·HCl

Introduction & Chemical Rationale

The synthesis of complex peptide-based therapeutics, such as targeted radiopharmaceuticals and constrained macrocycles, frequently demands highly functionalized building blocks. Fmoc-D-Lys-OtBu·HCl (CAS: 2413365-27-0) is a uniquely versatile, orthogonally protected amino acid derivative designed for precisely these advanced applications[1].

Unlike standard solid-phase peptide synthesis (SPPS) building blocks where the side chain is protected and the C-terminus is free, Fmoc-D-Lys-OtBu·HCl features a protected C-terminus (tert-butyl ester) and a protected N-alpha amine (Fmoc), leaving the side-chain

Furthermore, the incorporation of the D-stereoisomer introduces critical proteolytic resistance. In physiological environments, endogenous peptidases rapidly degrade L-amino acid sequences; substituting with D-lysine significantly enhances the serum half-life and conformational stability of the resulting biomolecule[],[].

Mechanistic Insights: The Power of Orthogonal Protection

The utility of Fmoc-D-Lys-OtBu·HCl lies in its three-dimensional orthogonality, which allows for selective, sequential modifications[6]:

-

The

-Amine (Reactive Site): Supplied as an HCl salt, the side-chain amine is stable against auto-condensation during storage. In solution, the addition of a non-nucleophilic base (like DIPEA) shifts the equilibrium, neutralizing the HCl salt to expose the highly nucleophilic free amine (pKa ~10.5) for targeted acylation or alkylation. -

The N-

Fmoc Group (Base-Labile): The fluorenylmethoxycarbonyl group protects the alpha-amine and is stable under acidic conditions but easily cleaved via -

The C-

OtBu Group (Acid-Labile): The tert-butyl ester protects the carboxyl group from unwanted polymerization during side-chain acylation. It is completely stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids (e.g., 50% TFA)[6].

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available after the initial solution-phase acylation of the

Solution-phase orthogonal functionalization and sequential deprotection of Fmoc-D-Lys-OtBu·HCl.

Quantitative Data: Coupling Reagent Selection

When performing solution-phase acylation on the

| Reagent System | Activation Mechanism | Approx. Reaction Time | Byproduct Removal (Solution Phase) | Ideal Application |

| PyBOP / DIPEA | Phosphonium | 1 - 2 hours | Moderate (requires aqueous washes to remove HMPA/phosphoric byproducts) | Routine side-chain acylations; radiopharmaceutical linkers[2]. |

| HATU / DIPEA | Aminium / HOAt | 30 - 60 mins | Difficult (tetramethylurea byproduct can be stubborn in extraction) | Sterically hindered conjugations (e.g., bulky dyes). |

| DIC / Oxyma | Carbodiimide | 2 - 4 hours | Excellent (DIU precipitates or is easily washed; Oxyma is water-soluble) | Large-scale, cost-sensitive solution-phase synthesis. |

| NHS-Ester | Pre-activated Ester | 2 - 4 hours | Excellent (NHS is highly water-soluble) | Conjugating commercial fluorophores or DOTA-NHS. |

Experimental Protocols

Protocol A: Solution-Phase Acylation of the -Amine

This protocol describes the conjugation of a generic carboxylic acid (e.g., a fatty acid or protected chelator) to the side chain of Fmoc-D-Lys-OtBu·HCl.

Materials:

-

Fmoc-D-Lys-OtBu·HCl (1.0 eq)

-

Target Carboxylic Acid (1.1 - 1.2 eq)

-

PyBOP (1.2 eq)[2]

-

N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation: Dissolve the Target Carboxylic Acid (1.2 eq) and PyBOP (1.2 eq) in anhydrous DMF (approx. 5-10 mL per gram of reactant) under an inert atmosphere (N

or Argon). -

Activation: Add DIPEA (2.0 eq) to the mixture and stir for 5–10 minutes at room temperature to pre-activate the carboxylic acid.

-

Neutralization & Coupling: In a separate vial, dissolve Fmoc-D-Lys-OtBu·HCl (1.0 eq) in a minimal amount of DMF. Add DIPEA (1.0 - 2.0 eq) to this solution to neutralize the HCl salt, generating the free

-amine. -

Reaction: Dropwise, add the neutralized Fmoc-D-Lys-OtBu solution to the activated acid mixture. Stir at room temperature for 1–2 hours.

-

Monitoring: Monitor the reaction progression via LC-MS. The disappearance of the Fmoc-D-Lys-OtBu mass (

425.5 for the free base) indicates completion. -

Workup (Self-Validating Step): Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous Citric Acid (removes excess base), saturated NaHCO

(removes unreacted acid and acidic byproducts), and brine. Dry over anhydrous Na

Protocol B: Selective Deprotection Strategies

Depending on the subsequent synthetic steps, the intermediate can be extended from either the N-terminus or the C-terminus.

Pathway 1: N-

-

Dissolve the conjugated intermediate in a solution of 20% Piperidine in DMF (v/v)[3].

-

Stir at room temperature for 20–30 minutes.

-

Concentrate the solution under vacuum. To remove trace dibenzofulvene-piperidine adducts, triturate the crude residue with cold diethyl ether or purify via flash chromatography.

Pathway 2: C-

-

Dissolve the conjugated intermediate in a cleavage cocktail of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[6].

-

Stir at room temperature for 1–2 hours.

-

Evaporate the solvent under a stream of nitrogen. Co-evaporate with toluene twice to remove residual TFA, yielding the free carboxylic acid ready for subsequent coupling.

References

- Fmoc-D-Lys-OtBu HCl | C25H33ClN2O4 | CID 162420818 - PubChem.

- Fmoc-D-Lys-OtBu - (CAS 2250436-42-9) - BOC Sciences Amino Acid. BOC Sciences.

- WO2024031155A1 - Radiopharmaceuticals.

- LYSINE - Iris Biotech GmbH. Iris Biotech.

- Novel Structural Concepts for the Development of complex-based Radiopharmaceuticals and Ligand Systems.

- Fmoc-D-Lys-OtBu - (CAS 2250436-42-9) - BOC Sciences Amino Acid (Secondary Reference). BOC Sciences.

- LYSINE - Iris Biotech GmbH (Secondary Reference). Iris Biotech.

Sources

- 1. Fmoc-D-Lys-OtBu HCl | C25H33ClN2O4 | CID 162420818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2024031155A1 - Radiopharmaceuticals - Google Patents [patents.google.com]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. media.iris-biotech.de [media.iris-biotech.de]

- 7. media.iris-biotech.de [media.iris-biotech.de]

Synthesis of branched peptides starting from Fmoc-D-Lys-OtBu

Application Note & Protocol

Topic: Synthesis of Branched Peptides Utilizing Orthogonally Protected Lysine Derivatives Reference Building Block: Fmoc-D-Lys-OH derivatives Audience: Researchers, scientists, and drug development professionals.

Abstract

Branched peptides represent a sophisticated class of macromolecules with significant applications in immunology, drug delivery, and materials science. Their unique three-dimensional architecture, which allows for the presentation of multiple peptide sequences on a single scaffold, is key to their function. This guide provides a comprehensive overview and detailed protocols for the synthesis of branched peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The core of this strategy revolves around the use of orthogonally protected lysine derivatives, which serve as the branching points. We will detail the principles of orthogonal protection, the step-by-step synthesis workflow from resin preparation to final characterization, and expert insights into overcoming common challenges associated with these complex structures.

Introduction: The Significance of Branched Peptide Architectures

Linear peptide chains, while fundamental, are often limited by rapid degradation and a lack of defined tertiary structure. Branched peptides overcome these limitations by creating multivalent, dendrimeric structures that can mimic complex protein epitopes or act as carriers for therapeutic agents.[1][2] A prime example is the Multiple Antigenic Peptide (MAP) system, where multiple copies of an antigenic peptide are synthesized on a lysine core, dramatically enhancing the immune response.[1]

The synthesis of these structures is critically dependent on a robust orthogonal protection strategy .[][4] This strategy employs protecting groups for the different functional moieties of an amino acid (α-amino, ε-amino, side chains) that can be removed under distinct and non-interfering chemical conditions.[4] Lysine, with its α-amino and ε-amino groups, is the natural and most common choice for creating these branch points.[5] By using a lysine derivative where each amino group is protected by an orthogonal group, chemists can selectively deprotect one site to elongate a peptide chain, and then, in a subsequent step, deprotect the second site to initiate the synthesis of a new branch.

This guide focuses on the Fmoc/tBu chemistry, the modern standard for SPPS, due to its mild deprotection conditions.[][6] The key to branching within this framework is the introduction of a third protecting group that is stable to both the base-labile Fmoc removal conditions (piperidine) and the acid-labile side-chain deprotection and cleavage conditions (Trifluoroacetic Acid - TFA).[7][8]

The Principle: Orthogonal Protection Strategy for Branching

The success of branched peptide synthesis hinges on the precise, sequential deprotection of specific functional groups. In the context of Fmoc-SPPS using a lysine branching point, three classes of protecting groups are employed.

-

α-Amino Protection (Temporary): The Fmoc (9-fluorenylmethoxycarbonyl) group protects the N-terminus of the growing peptide chain. It is removed at the beginning of each coupling cycle using a mild base, typically a solution of piperidine in DMF.[6]

-

Side-Chain Protection (Permanent/Final Cleavage): The side chains of trifunctional amino acids are protected with acid-labile groups such as tBu (tert-butyl) , Boc (tert-butoxycarbonyl) , and Trt (trityl) . These groups are stable to the piperidine used for Fmoc removal but are cleaved during the final step with a strong acid like TFA.[7][9]

-

Orthogonal Side-Chain Protection (Branch Point): To create a branch on the solid support, the ε-amino group of the branching lysine residue is protected with a group that is stable to both piperidine and TFA. The most common choices are the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups. These are selectively removed using a solution of hydrazine in DMF.[8][10]

The use of a D-stereoisomer, such as one derived from Fmoc-D-Lys-OH , can be a strategic choice to increase the resulting peptide's resistance to proteolytic degradation by endogenous enzymes.[]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of an unsymmetrical branched peptide.

Materials and Reagents

| Category | Item | Typical Specification/Supplier |

| Resin | Rink Amide Resin | 100-200 mesh, ~0.5-0.7 mmol/g loading |

| 2-Chlorotrityl chloride resin | For peptides with a C-terminal carboxylic acid | |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |

| Dichloromethane (DCM) | ACS grade or higher | |

| Piperidine | Reagent grade | |

| Diisopropylethylamine (DIPEA) | Peptide synthesis grade | |

| Amino Acids | Fmoc-protected L-amino acids | With standard acid-labile side-chain protection (e.g., Boc, tBu, Trt, Pbf) |

| Fmoc-D-Lys(ivDde)-OH | Key branching amino acid | |

| Reagents | HBTU / HATU / HCTU | Coupling activators |

| HOBt / Oxyma Pure | Coupling additives/bases | |

| Trifluoroacetic Acid (TFA) | Reagent grade | |

| Triisopropylsilane (TIS) | Scavenger for cleavage | |

| Hydrazine monohydrate | For ivDde removal | |

| Equipment | Peptide Synthesis Vessel | Fritted glass reactor |

| Shaker/Vortexer | For mixing during reactions | |

| HPLC System | Reverse-phase (C18 column) for purification and analysis | |

| Mass Spectrometer (MS) | ESI-MS for mass verification |

Workflow for Branched Peptide Synthesis

The following workflow outlines the synthesis of a branched peptide with the structure: [Branch-Sequence]-Lys-[Main-Sequence]-Resin.

Detailed Protocol Steps

Scale: 0.1 mmol synthesis. Resin: Rink Amide resin (for C-terminal amide).

-

Resin Preparation (Swelling)

-

Place 140-200 mg of resin (loading: 0.5-0.7 mmol/g) into a fritted reaction vessel.

-

Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the DMF.

-

Wash the resin 3x with 5 mL of DMF.

-

-

Synthesis of the Main Peptide Chain

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes. Drain and wash the resin thoroughly (5x with DMF).

-

Amino Acid Coupling: In a separate vial, dissolve the first Fmoc-amino acid (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in ~3 mL of DMF. Add DIPEA (6 eq., 0.6 mmol) and vortex briefly. Add this activation mixture to the resin. Agitate for 45-60 minutes.

-

Washing: Drain the coupling solution and wash the resin (3x with DMF, 3x with DCM, 3x with DMF).

-